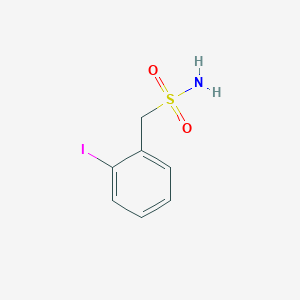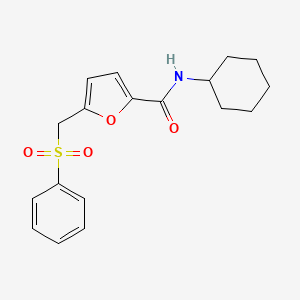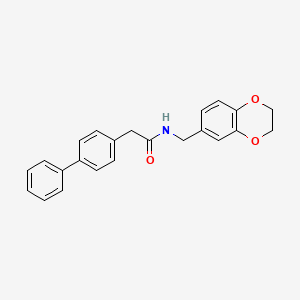
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as DCDP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. DCDP is a cyclic amide that has a unique molecular structure, which makes it an interesting compound to study.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation. N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has also been shown to inhibit the expression of certain genes that are involved in cell proliferation. In vivo studies have shown that N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can inhibit the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide in lab experiments is that it is a relatively simple compound to synthesize, and it can be easily purified to a high degree of purity. However, one limitation of using N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of research could be to further study its mechanism of action, which could lead to the development of more effective anticancer agents. Another area of research could be to study the potential environmental applications of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, such as its use as a water treatment agent. Additionally, N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide could be used as a building block for the synthesis of novel materials with unique properties, which could have a wide range of applications in fields such as electronics and energy storage.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylphenylamine with ethyl chloroformate to form an intermediate. The intermediate is then reacted with sodium hydride to form the final product, N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. The yield of the synthesis process is high, and the purity of the product can be easily achieved through purification methods such as recrystallization.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been studied for its potential applications in various fields, including drug discovery, materials science, and environmental science. In drug discovery, N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have antitumor properties and has been studied as a potential anticancer agent. In materials science, N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been studied for its potential use as a water treatment agent.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-3-4-11(7-10(9)2)14-13(15)12-8-16-5-6-17-12/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMQKEYISGEJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=COCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)

![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)





![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)